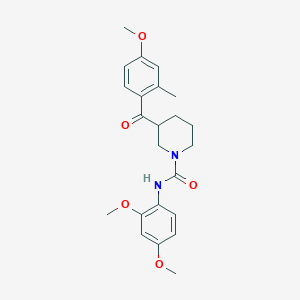![molecular formula C8H2F3N5O2S B6078883 4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B6078883.png)
4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole, commonly known as NITD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NITD belongs to the imidazo[4,5-e][2,1,3]benzothiadiazole family of compounds, which have shown promising results in the treatment of various diseases.
作用機序
The mechanism of action of NITD is not fully understood, but it is believed to work by inhibiting various cellular pathways involved in disease progression. In cancer cells, NITD has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In viral infections, NITD has been shown to inhibit viral replication by targeting viral enzymes and proteins. In neurological disorders, NITD has been studied for its potential to reduce oxidative stress and inflammation, which are key factors in disease progression.
Biochemical and Physiological Effects
NITD has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, NITD has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth in animal models. In viral infections, NITD has been shown to reduce viral load and prevent viral replication in cell culture and animal models. In neurological disorders, NITD has been studied for its potential to reduce neuroinflammation, improve cognitive function, and protect against neuronal damage in animal models.
実験室実験の利点と制限
NITD has several advantages for laboratory experiments, including its ease of synthesis, low cost, and high potency. However, NITD also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, the lack of clinical data on NITD's safety and efficacy in humans limits its potential for clinical translation.
将来の方向性
There are several future directions for NITD research, including:
1. Further elucidation of NITD's mechanism of action in various diseases.
2. Optimization of NITD's pharmacokinetics and bioavailability for improved clinical translation.
3. Investigation of NITD's safety and efficacy in clinical trials.
4. Development of NITD derivatives with improved potency and selectivity.
5. Exploration of NITD's potential in combination therapies with other drugs.
Conclusion
In conclusion, NITD is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its ease of synthesis, low cost, and high potency make it a viable option for laboratory experiments. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetics for clinical translation.
合成法
The synthesis of NITD involves the reaction of 2-amino-4-nitrophenol with trifluoroacetic anhydride and sulfur. The resulting compound is then treated with hydrazine hydrate to form NITD. The synthesis method for NITD is relatively simple and cost-effective, making it a viable option for large-scale production.
科学的研究の応用
NITD has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. In cancer research, NITD has shown promising results in inhibiting the growth of various cancer cells, including breast, lung, and colon cancer cells. In viral infections, NITD has been shown to inhibit the replication of the hepatitis C virus and the Zika virus. In neurological disorders, NITD has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-nitro-7-(trifluoromethyl)-1H-imidazo[4,5-g][2,1,3]benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F3N5O2S/c9-8(10,11)7-12-2-1-3(16(17)18)5-6(4(2)13-7)15-19-14-5/h1,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZITVCFWHPKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSNC2=C3C1=NC(=N3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6078835.png)
![3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6078848.png)

![3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B6078861.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B6078869.png)
![1-benzoyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6078877.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B6078880.png)
![N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6078881.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide](/img/structure/B6078892.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6078912.png)
![10-oxo-1,2,3,6,7,8,9,10-octahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidine-1-carboxylic acid](/img/structure/B6078913.png)
![2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B6078921.png)
![7-(4-fluorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6078929.png)